Patent-Based Target Selectivity: Exclusive Classification as an MNK1/2 Inhibitor Compared to Non-Selective Thienopyrimidine Probes
Unlike non-selective thieno[2,3-d]pyrimidine derivatives that are marketed as general kinase screening tools, this compound is specifically claimed under US-8486953-B2 for the inhibition of Mnk1 and/or Mnk2 [1]. The patent provides a clear rationale for its biological target, offering a level of defined molecular pharmacology that is absent for many commercially available analogs. This patent designation serves as a critical differentiator for researchers requiring pre-defined target engagement within the MNK signaling axis.
| Evidence Dimension | Patent-claimed biological target definition |
|---|---|
| Target Compound Data | Explicitly claimed as an Mnk1 and/or Mnk2 inhibitor (US-8486953-B2) |
| Comparator Or Baseline | General thieno[2,3-d]pyrimidine screening compounds with no specific target claim |
| Quantified Difference | Qualitative (Target-defined vs. Target-undefined) |
| Conditions | Patent analysis and target mapping |
Why This Matters
Procurement of a compound with a legally documented biological target de-risks assay design and ensures that the research is aligned with a validated pharmacological mechanism.
- [1] Austen, M.; Black, P.; Blackaby, W.; Danilewicz, J.; Linney, I.; Schreiter, K.; Schneider, M. Thienopyrimidines for pharmaceutical compositions. U.S. Patent No. 8,486,953 B2, 2013. View Source
